Glucosinalbin

Übersicht

Beschreibung

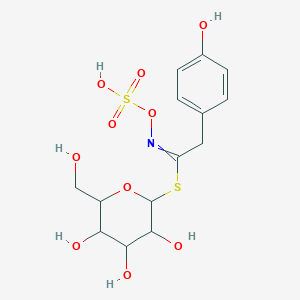

Glucosinalbin, also known as Sinalbin, is a glucosinolate found in the seeds of white mustard, Sinapis alba, and in many wild plant species . It is metabolized to form the mustard oil 4-hydroxybenzyl isothiocyanate by the enzyme myrosinase .

Synthesis Analysis

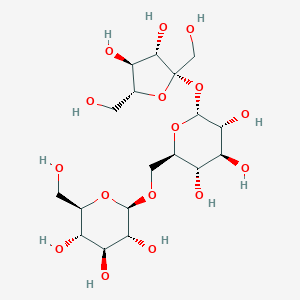

This compound synthesis is under enzymatic control and the structures are derived from both protein and non-protein L-amino acids . A study has reported the isolation of this compound from Moringa oleifera seeds, where it constitutes the major glucosinolate. Its structure was established through a seven-step chemical synthesis starting from L-rhamnose .

Molecular Structure Analysis

The molecular formula of this compound is C14H19NO10S2 . It has an average mass of 425.431 Da and a monoisotopic mass of 425.045044 Da .

Chemical Reactions Analysis

This compound is a sulfur-rich, anionic secondary metabolite found principally in the plant order Brassicales . The degradation and derivatisation workflows that have been utilized for conducting “glucosinolate analysis” are summarized .

Physical And Chemical Properties Analysis

This compound is a sulfur- and nitrogen-containing secondary metabolite . It is mainly distributed in the order Brassicales .

Wissenschaftliche Forschungsanwendungen

Antioxidative Eigenschaften: Gs, zusammen mit zwei anderen GSLs (Glucoraphasatin und Glucohesperin), zeigten schützende Wirkungen gegen oxidativen Stress und Zelltod, der durch Wasserstoffperoxid (H2O2) induziert wurde. Diese GSLs beeinflussten die Lebensfähigkeit von Herzmuskelzellen nicht, sondern wirkten effektiv dem oxidativen Schaden entgegen .

Unabhängig von der H2S-Signalisierung: Interessanterweise ist zwar bekannt, dass Schwefelwasserstoff (H2S) kardioprotektive Wirkungen hat, aber die schützende Wirkung der GSLs war unabhängig von der H2S-Signalisierung. Sie induzierten keine Freisetzung von H2S und veränderten die endogenen H2S-Spiegel in Herzmuskelzellen nicht .

Krebsvorbeugung und Entgiftung

Gs kann, wie andere GSLs, bei Beschädigung von Pflanzengewebe zu Isothiocyanaten (ITCs) hydrolysiert werden. Diese ITCs wurden mit Krebsvorbeugung und Entgiftung in Verbindung gebracht:

Antikrebs-Eigenschaften: ITCs, die aus Gs gewonnen werden, können das Wachstum von Krebszellen hemmen, Apoptose induzieren und die Tumorentwicklung unterdrücken. Sie modulieren verschiedene zelluläre Pfade, die an der Krebsentwicklung beteiligt sind .

Entgiftung: GSLs spielen eine Rolle bei der Entgiftung schädlicher Verbindungen, indem sie deren Ausscheidung fördern. Gs-abgeleitete ITCs verstärken Entgiftungsenzyme und helfen dem Körper bei der Elimination von Karzinogenen und anderen Toxinen .

Entzündungshemmende und Immunmodulierende Wirkungen

Gs und seine Abbauprodukte tragen zur Regulierung des Immunsystems und zur Kontrolle von Entzündungen bei:

Immunmodulation: GSLs können Immunantworten beeinflussen, indem sie die Zytokinproduktion, die Aktivierung von Immunzellen und die Antigenpräsentation beeinflussen. Gs-abgeleitete ITCs können die Immunüberwachung und Abwehrmechanismen verbessern .

Entzündungshemmende Aktivität: ITCs aus Gs zeigen entzündungshemmende Wirkungen, indem sie proinflammatorische Mediatoren und Pfade hemmen. Diese Eigenschaft könnte bei der Behandlung chronisch-entzündlicher Erkrankungen von Vorteil sein .

Stoffwechselgesundheit und Gewichtsmanagement

Gs-bezogene ITCs können sich auf die Stoffwechselgesundheit und das Körpergewicht auswirken:

Stoffwechselregulierung: ITCs können den Glukosestoffwechsel, die Lipidprofile und die Insulinsensitivität modulieren. Gs-abgeleitete ITCs können zur Stoffwechselhomöostase beitragen .

Potenzielle Rolle bei Fettleibigkeit: Einige Studien deuten darauf hin, dass GSLs zur Regulierung des Appetits und der Fettanhäufung beitragen können, was möglicherweise beim Gewichtsmanagement hilft .

Hautgesundheit und Wundheilung

Gs und seine Derivate können hautbezogene Vorteile haben:

Wirkmechanismus

Target of Action

Glucosinalbin, a type of glucosinolate, is primarily found in plants of the Brassicaceae family, including Brassica crops such as broccoli, cabbage, and oilseed rape . The primary targets of this compound are the enzymes and proteins involved in the plant’s defense mechanisms, contributing to the plant’s resistance against pests and diseases .

Mode of Action

This compound interacts with its targets by undergoing enzymatic hydrolysis, a process that releases bioactive metabolites. These metabolites play a crucial role in the plant’s defense system, contributing to its unique flavor and potential health benefits .

Biochemical Pathways

The biochemical pathway of this compound involves several processes, including the biosynthesis of glucosinolates, the hydrolysis of glucosinolates, the inhibition of glucosinolate transport processes, and the redirection of metabolic flux to glucosinolates . These processes are crucial for the production and function of this compound in the plant.

Pharmacokinetics

It is known that glucosinolates are secondary metabolites that are mainly present in plants . Therefore, the absorption, distribution, metabolism, and excretion (ADME) of this compound would largely depend on the plant’s metabolic processes.

Result of Action

The action of this compound results in the production of bioactive metabolites that confer benefits to plant defense, human health, and the unique flavor of some Brassica crops . Certain glucosinolate profiles, including potentially this compound, can have adverse effects and are known as anti-nutritional factors .

Zukünftige Richtungen

There is ongoing research to increase beneficial glucosinolates like Glucosinalbin and reduce detrimental ones in the most commonly consumed Brassica crops . The powerful CRISPR/Cas9 technique is seen as a promising tool for the improvement of glucosinolate profile and content in Brassica crops in the near future .

Biochemische Analyse

Biochemical Properties

Glucosinalbin is metabolized to form the mustard oil 4-hydroxybenzyl isothiocyanate by the enzyme myrosinase . The less sharp taste of white mustard is because 4-hydroxybenzyl isothiocyanate is unstable and degrades to 4-hydroxybenzyl alcohol and a thiocyanate ion, which are not pungent .

Cellular Effects

This compound and its metabolites are known to modulate cellular processes important for disease treatment and prevention . These compounds play an important role in plant defense systems, particularly against various insects and pathogenic microorganisms .

Molecular Mechanism

The molecular mechanism of this compound involves the enzyme myrosinase, which catalyzes the hydrolysis of this compound to form 4-hydroxybenzyl isothiocyanate . This compound is unstable and degrades to 4-hydroxybenzyl alcohol and a thiocyanate ion .

Temporal Effects in Laboratory Settings

The half-life of the isothiocyanate depends on the pH of the solution – the longest time is 321 minutes at pH 3, and the shortest is 6 minutes at pH 6.5 . This indicates that the effects of this compound can change over time in laboratory settings.

Metabolic Pathways

This compound is part of the glucosinolate metabolic pathway . This pathway involves the biosynthesis of glucosinolates, their hydrolysis by the enzyme myrosinase, and the subsequent formation of various metabolites .

Eigenschaften

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO10S2/c16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7/h1-4,9,11-14,16-20H,5-6H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBNBPSEKLOHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871983 | |

| Record name | 1-S-[2-(4-Hydroxyphenyl)-N-(sulfooxy)ethanimidoyl]-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glucosinalbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

19253-84-0 | |

| Record name | Glucosinalbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191 - 192 °C | |

| Record name | Glucosinalbin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038401 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

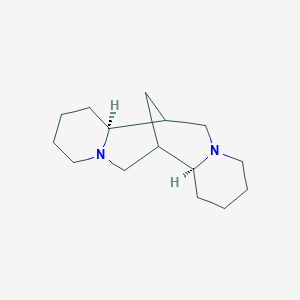

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B191276.png)